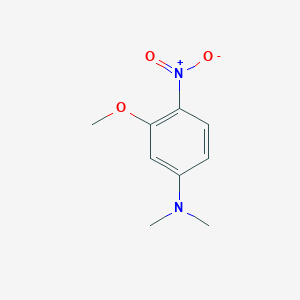

3-methoxy-N,N-dimethyl-4-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-N,N-dimethyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-10(2)7-4-5-8(11(12)13)9(6-7)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPYRQAJLGWUSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30413346 | |

| Record name | 3-methoxy-N,N-dimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30413346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14703-82-3 | |

| Record name | 3-methoxy-N,N-dimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30413346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-methoxy-N,N-dimethyl-4-nitroaniline

Abstract

This technical guide provides a comprehensive and scientifically rigorous protocol for the synthesis of 3-methoxy-N,N-dimethyl-4-nitroaniline. The synthesis is presented as a two-step process commencing with the nitration of o-acetanisidide to form 2-methoxy-4-nitroacetanilide, followed by hydrolysis to yield 2-methoxy-4-nitroaniline. The final product is obtained through the N,N-dimethylation of 2-methoxy-4-nitroaniline. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in established chemical principles. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the synthetic pathway.

Introduction

This compound is a substituted nitroaromatic amine with potential applications in medicinal chemistry and materials science. Its structural motifs, including the electron-withdrawing nitro group and the electron-donating methoxy and dimethylamino groups, create a unique electronic profile that can be exploited in the design of novel compounds. This guide details a reliable and well-documented synthetic route, emphasizing safety, efficiency, and purity of the final product. The chosen pathway leverages readily available starting materials and employs robust chemical transformations.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-stage approach. The initial stage focuses on the regioselective nitration of an appropriate precursor to introduce the nitro group at the desired position. The second stage involves the exhaustive methylation of the primary amine to yield the target N,N-dimethylated compound.

Stage 1: Synthesis of the Key Intermediate: 2-methoxy-4-nitroaniline

The synthesis of the crucial intermediate, 2-methoxy-4-nitroaniline, begins with the protection of the amino group of o-anisidine (2-methoxyaniline) via acetylation. This is a critical step to control the regioselectivity of the subsequent nitration reaction. Direct nitration of o-anisidine would lead to a mixture of isomers and potential oxidation of the amino group. Acetylation deactivates the amino group slightly and directs the incoming nitro group primarily to the para position due to the ortho,para-directing nature of the methoxy and acetamido groups. The methoxy group's steric hindrance further favors para-substitution. Following nitration, the acetyl protecting group is removed by hydrolysis to yield 2-methoxy-4-nitroaniline.[1][2]

Stage 2: N,N-Dimethylation to Yield this compound

The final step is the N,N-dimethylation of 2-methoxy-4-nitroaniline. Various methylating agents can be employed for this transformation. A common and effective method is the use of dimethyl sulfate or methyl iodide in the presence of a base. The base is necessary to deprotonate the aniline nitrogen, increasing its nucleophilicity to attack the methylating agent. The reaction is typically carried out in a suitable solvent that can dissolve the reactants and facilitate the reaction.

Experimental Protocols

Stage 1: Synthesis of 2-methoxy-4-nitroaniline

3.1.1. Step 1: Acetylation of o-Anisidine

-

Materials:

-

o-Anisidine (2-methoxyaniline)

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium acetate (anhydrous)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-anisidine in glacial acetic acid.

-

Add anhydrous sodium acetate to the solution.

-

Slowly add acetic anhydride to the reaction mixture with stirring.

-

Heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.

-

The solid o-acetanisidide will precipitate out.

-

Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

-

3.1.2. Step 2: Nitration of o-Acetanisidide

-

Materials:

-

o-Acetanisidide (from Step 1)

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Glacial acetic acid

-

-

Procedure:

-

In a beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature below 10 °C using an ice bath.

-

In a separate flask, dissolve the dried o-acetanisidide in glacial acetic acid.

-

Cool the o-acetanisidide solution to 0-5 °C in an ice-salt bath.

-

Slowly add the cold nitrating mixture dropwise to the o-acetanisidide solution with constant and vigorous stirring, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, continue stirring at the same temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice with stirring.

-

The yellow solid of 2-methoxy-4-nitroacetanilide will precipitate.

-

Filter the product, wash thoroughly with cold water, and dry.

-

3.1.3. Step 3: Hydrolysis of 2-methoxy-4-nitroacetanilide

-

Materials:

-

2-methoxy-4-nitroacetanilide (from Step 2)

-

Aqueous sodium hydroxide solution (e.g., 10%)

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, suspend 2-methoxy-4-nitroacetanilide in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Heat the mixture to reflux with stirring until the hydrolysis is complete (monitor by TLC).

-

After completion, cool the reaction mixture. The product, 2-methoxy-4-nitroaniline, will precipitate.[3][4]

-

Filter the solid, wash with cold water until the washings are neutral, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-methoxy-4-nitroaniline.

-

Stage 2: Synthesis of this compound

-

Materials:

-

2-methoxy-4-nitroaniline (from Stage 1)

-

Dimethyl sulfate or Methyl iodide

-

Anhydrous potassium carbonate or Sodium hydride

-

Anhydrous acetone or Dimethylformamide (DMF)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve 2-methoxy-4-nitroaniline in anhydrous acetone or DMF.

-

Add anhydrous potassium carbonate (or cautiously, sodium hydride) to the solution.

-

Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.

-

Slowly add dimethyl sulfate or methyl iodide dropwise to the suspension.

-

After the addition, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

-

Data Presentation

| Compound | Starting Material | Reagents | Solvent | Typical Yield | Melting Point (°C) |

| o-Acetanisidide | o-Anisidine | Acetic anhydride, Sodium acetate | Glacial acetic acid | >90% | 87-89 |

| 2-methoxy-4-nitroacetanilide | o-Acetanisidide | Conc. HNO₃, Conc. H₂SO₄ | Glacial acetic acid | 70-80% | 152-154 |

| 2-methoxy-4-nitroaniline | 2-methoxy-4-nitroacetanilide | NaOH (aq) | Ethanol/Water | >90% | 140-142 |

| This compound | 2-methoxy-4-nitroaniline | Dimethyl sulfate, K₂CO₃ | Acetone | 60-70% | Not readily available |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Reaction Mechanism

The key steps in this synthesis involve electrophilic aromatic substitution (nitration) and nucleophilic substitution (N,N-dimethylation).

Caption: Simplified reaction mechanisms for nitration and N,N-dimethylation.

Safety Considerations

-

Nitrating Mixture: The preparation and use of the nitrating mixture (concentrated nitric and sulfuric acids) is highly exothermic and corrosive. It should be prepared slowly in an ice bath and handled with extreme caution in a fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.

-

Dimethyl Sulfate/Methyl Iodide: These are potent alkylating agents and are toxic and carcinogenic. They should be handled only in a well-ventilated fume hood with appropriate PPE.

-

Sodium Hydride: This is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

The synthetic protocol detailed in this guide provides a clear and reliable pathway for the preparation of this compound. By breaking down the synthesis into two distinct stages and providing detailed, step-by-step instructions, this document serves as a valuable resource for researchers in organic synthesis. The emphasis on the rationale behind experimental choices and adherence to safety protocols ensures that the synthesis can be performed efficiently and safely to yield a high-purity final product.

References

- CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google P

-

2-Methoxy-4-nitroaniline - Wikipedia. (URL: [Link])

-

2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem. (URL: [Link])

-

Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap. (URL: [Link])

Sources

- 1. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]

- 2. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 3. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]

- 4. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 3-methoxy-N,N-dimethyl-4-nitroaniline: Elucidating Molecular Structure through NMR, IR, and UV-Vis Analysis

This technical guide provides a detailed exploration of the spectroscopic properties of 3-methoxy-N,N-dimethyl-4-nitroaniline. Tailored for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. By examining the spectral data of this compound and its structural analogs, we can gain significant insights into its electronic and molecular structure, which are crucial for its application in various scientific fields.

Introduction to this compound

This compound, with the chemical formula C₉H₁₂N₂O₃, is a substituted nitroaniline derivative.[1] The presence of both electron-donating (dimethylamino and methoxy) and electron-withdrawing (nitro) groups on the aromatic ring gives rise to interesting electronic properties, making it a subject of interest in materials science and medicinal chemistry. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such organic molecules. This guide will delve into the expected spectroscopic signatures of this compound, drawing comparisons with the well-characterized analog, N,N-dimethyl-4-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are invaluable for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For a definitive analysis, we will first consider the spectrum of the parent compound, N,N-dimethyl-4-nitroaniline, and then extrapolate the expected changes due to the introduction of a methoxy group at the 3-position.

-

N,N-dimethyl-4-nitroaniline: The ¹H NMR spectrum of N,N-dimethyl-4-nitroaniline in CDCl₃ typically shows two doublets in the aromatic region and a singlet for the methyl protons. The protons ortho to the nitro group (H-3 and H-5) are deshielded and appear at a lower field (around 8.1 ppm), while the protons ortho to the dimethylamino group (H-2 and H-6) are more shielded and appear at a higher field (around 6.6 ppm).[2] The N,N-dimethyl protons give a characteristic singlet at approximately 3.1 ppm.[2]

-

Expected Spectrum for this compound: The introduction of a methoxy group at the C-3 position will alter the symmetry of the aromatic ring and introduce new signals.

-

Aromatic Protons: We expect to see three distinct signals in the aromatic region. The proton at C-2 will be a singlet (or a narrow doublet due to meta-coupling) and will be shifted upfield due to the electron-donating effect of the adjacent methoxy group. The proton at C-5 will likely be a doublet, coupled to the proton at C-6. The proton at C-6 will be a doublet of doublets, coupled to the protons at C-5 and C-2 (meta-coupling).

-

Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group is expected, likely in the range of 3.8-4.0 ppm.

-

N,N-dimethyl Protons: The singlet for the six protons of the N,N-dimethyl group will be present, similar to the parent compound, around 3.1 ppm.

-

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H-2 | 6.2 - 6.4 | s |

| Aromatic H-5 | 7.9 - 8.1 | d |

| Aromatic H-6 | 6.7 - 6.9 | d |

| Methoxy (-OCH₃) | 3.9 - 4.1 | s |

| N,N-dimethyl (-N(CH₃)₂) | 3.0 - 3.2 | s |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

N,N-dimethyl-4-nitroaniline: The ¹³C NMR spectrum of N,N-dimethyl-4-nitroaniline shows four signals for the aromatic carbons due to symmetry, and one signal for the methyl carbons. The carbon attached to the nitro group (C-4) is highly deshielded (around 153 ppm), as is the carbon attached to the dimethylamino group (C-1, around 150 ppm).[3] The other aromatic carbons appear at higher fields. The methyl carbons typically resonate around 40 ppm.[3]

-

Expected Spectrum for this compound: With the loss of symmetry, we expect to see six distinct signals for the aromatic carbons.

-

The carbons directly attached to the electron-withdrawing nitro group (C-4) and the electron-donating dimethylamino (C-1) and methoxy (C-3) groups will be the most deshielded.

-

The remaining aromatic carbons (C-2, C-5, C-6) will appear at intermediate chemical shifts.

-

A signal for the methoxy carbon will be observed, typically in the range of 55-60 ppm.

-

The signal for the N,N-dimethyl carbons will be present around 40 ppm.

-

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 148 - 152 |

| C-2 | 100 - 105 |

| C-3 | 155 - 160 |

| C-4 | 135 - 140 |

| C-5 | 125 - 130 |

| C-6 | 110 - 115 |

| Methoxy (-OCH₃) | 55 - 60 |

| N,N-dimethyl (-N(CH₃)₂) | 40 - 45 |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use standard parameters for pulse width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

-

Key Vibrational Modes for N,N-dimethyl-4-nitroaniline: The IR spectrum of N,N-dimethyl-4-nitroaniline exhibits characteristic peaks for the nitro group (asymmetric and symmetric stretching), C-N stretching, and aromatic C-H and C=C stretching.[1]

-

NO₂ Stretching: Strong absorptions around 1520-1480 cm⁻¹ (asymmetric) and 1350-1310 cm⁻¹ (symmetric).

-

C-N Stretching (Aromatic Amine): Around 1360-1250 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretching: Above 3000 cm⁻¹.

-

-

Expected Spectrum for this compound: The IR spectrum will show additional characteristic peaks due to the methoxy group.

-

C-O Stretching (Aryl Ether): A strong absorption band is expected in the region of 1275-1200 cm⁻¹ (asymmetric) and a weaker one around 1075-1020 cm⁻¹ (symmetric).

-

CH₃ Stretching (Methoxy): C-H stretching vibrations of the methoxy group will appear around 2950-2850 cm⁻¹.

-

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₃) | 2980 - 2850 | Medium |

| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong |

| Asymmetric NO₂ Stretch | 1530 - 1490 | Strong |

| Symmetric NO₂ Stretch | 1350 - 1320 | Strong |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1270 - 1220 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1050 - 1010 | Medium |

| C-N Stretch (Aromatic Amine) | 1360 - 1280 | Medium-Strong |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Sample Spectrum: Place the sample in the IR beam and record the spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated system with both electron-donating and electron-withdrawing groups in this compound leads to significant absorption in the UV-Vis region.

-

N,N-dimethyl-4-nitroaniline: This compound is known for its strong charge-transfer band. In a non-polar solvent like hexane, it exhibits an absorption maximum (λ_max) around 380-390 nm.[4] This absorption is due to the π → π* electronic transition, which involves the transfer of electron density from the electron-rich dimethylamino group and the benzene ring to the electron-deficient nitro group.

-

Expected Spectrum for this compound: The addition of another strong electron-donating group, the methoxy group, is expected to cause a bathochromic (red) shift in the λ_max. This is because the extended conjugation and increased electron-donating capacity will lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Therefore, the λ_max for this compound is predicted to be at a longer wavelength, likely in the range of 400-420 nm in a non-polar solvent.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λ_max (nm) | Electronic Transition |

| Hexane | 400 - 420 | π → π* (Intramolecular Charge Transfer) |

| Ethanol | 410 - 430 | π → π* (Intramolecular Charge Transfer) |

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0 at the λ_max.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Sample Measurement: Fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Visualizing the Molecular Structure and Spectroscopic Relationships

To better illustrate the structure and the key functionalities of this compound, a molecular diagram is provided below.

Sources

chemical and physical properties of 3-methoxy-N,N-dimethyl-4-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-methoxy-N,N-dimethyl-4-nitroaniline (CAS No. 14703-82-3), a substituted nitroaniline of interest to researchers in medicinal chemistry and materials science. This document collates available data on its molecular structure, physicochemical properties, and spectral characteristics. Due to the limited publicly available experimental data for this specific molecule, this guide synthesizes information from chemical supplier databases and provides theoretically grounded protocols for its synthesis and characterization. Furthermore, it addresses critical safety and handling considerations by referencing data from structurally related analogs, ensuring a high standard of scientific integrity and laboratory safety.

Introduction: The Scientific Context

Substituted nitroanilines are a class of organic compounds that serve as crucial building blocks and intermediates in a wide range of applications, from the synthesis of azo dyes to the development of novel pharmaceuticals and non-linear optical materials. The specific arrangement of electron-donating groups (such as amino and methoxy) and electron-withdrawing groups (such as the nitro group) on the aromatic ring dictates the molecule's electronic properties, reactivity, and potential applications.

This compound, with its dimethylamino, methoxy, and nitro substituents, presents a unique electronic profile. The interplay between the strong electron-donating dimethylamino group and the electron-withdrawing nitro group, modulated by the methoxy group at the meta position relative to the amine, makes it a compound of interest for fine-tuning chemical properties in drug discovery programs and material science research. This guide aims to provide a centralized resource for scientists working with or considering this compound for their research endeavors.

Molecular and Physicochemical Properties

The fundamental properties of a compound are dictated by its structure. This compound is an aromatic compound with a molecular formula of C₉H₁₂N₂O₃.

Structural and Chemical Identifiers

A summary of the key identifiers and structural information for this compound is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 14703-82-3 | [1][2][3] |

| Molecular Formula | C₉H₁₂N₂O₃ | [1][4] |

| Molecular Weight | 196.20 g/mol | [1][2] |

| Canonical SMILES | CN(C)C1=CC(OC)=C(C=C1)[O-] | [5] |

| InChI Key | SJPYRQAJLGWUSP-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [1] |

Physical Properties

Detailed experimental data on the physical properties of this compound are not widely published. The data presented here are based on information from chemical suppliers and theoretical predictions.

| Property | Value | Notes |

| Melting Point | Not available | A specific, experimentally verified melting point is not available in the public domain. Researchers should perform their own characterization. |

| Boiling Point | Not available | Expected to be high; decomposition may occur before boiling at atmospheric pressure. |

| Solubility | Insoluble in water; Soluble in organic solvents | Based on its structure, it is predicted to be soluble in polar organic solvents like dichloromethane, ethyl acetate, and methanol. Insoluble in water.[6] |

| Appearance | Solid | The exact color (e.g., yellow, orange) is not consistently reported but is typical for nitroaniline derivatives. |

Proposed Synthesis and Characterization

Theoretical Synthesis Pathway

A logical approach involves the nitration of a suitable precursor, 3-methoxy-N,N-dimethylaniline. The directing effects of the activating dimethylamino and methoxy groups must be carefully considered. The dimethylamino group is a strong ortho-, para-director, while the methoxy group is also an ortho-, para-director. In this case, the position para to the strongly activating dimethylamino group is the most likely site for nitration.

The proposed workflow is as follows:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Theoretical)

Expertise & Causality: This protocol is designed to control the highly exothermic nitration reaction and minimize the formation of side products.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-methoxy-N,N-dimethylaniline (1 equivalent) in concentrated sulfuric acid at -10 °C. The use of sulfuric acid protonates the aniline, forming the anilinium salt, which deactivates the ring slightly to prevent over-nitration and oxidation, while the low temperature is critical for controlling the reaction rate.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the internal temperature does not rise above 0 °C. Slow, controlled addition is paramount to ensure regioselectivity and safety.

-

Reaction Monitoring: Stir the mixture at 0 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude product.

-

Neutralization: Carefully neutralize the acidic solution with a base such as sodium hydroxide or sodium bicarbonate until the pH is approximately 7. This step deprotonates the anilinium salt to yield the free amine product.

-

Extraction & Purification: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired isomer.

Spectroscopic Characterization

While specific spectra are not publicly available, chemical suppliers indicate that NMR, HPLC, and LC-MS data can be obtained.[2][3] The expected spectral features are outlined below.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons appearing as distinct signals in the 6.0-8.0 ppm region. The substitution pattern should result in three unique aromatic signals.- A singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm.- A singlet for the N,N-dimethyl (-N(CH₃)₂) protons around 2.9-3.1 ppm. |

| ¹³C NMR | - Six distinct signals for the aromatic carbons.- A signal for the methoxy carbon (~55-60 ppm).- A signal for the N,N-dimethyl carbons (~40-45 ppm). |

| FT-IR | - Characteristic N-O stretching bands for the nitro group (asymmetric ~1520 cm⁻¹, symmetric ~1340 cm⁻¹).- C-O stretching for the methoxy group (~1250 cm⁻¹).- C-N stretching for the aromatic amine (~1300 cm⁻¹).- Aromatic C-H and C=C stretching bands. |

| MS (ESI) | Expected [M+H]⁺ ion at m/z 197.09. |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available in public databases. Therefore, a conservative approach to safety is required, treating the compound with the precautions appropriate for related, well-characterized nitroaniline derivatives.

Trustworthiness: The following hazard assessment is based on data for structurally similar compounds, such as N,N-dimethyl-4-nitroaniline (CAS 100-23-2). This approach represents a best practice in the absence of specific data.

Hazard Identification (Inferred)

-

Acute Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[7]

-

Skin Irritation: Expected to cause skin irritation.[7]

-

Eye Irritation: Expected to cause serious eye irritation.[7]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[7]

Recommended Handling Protocols

The logical flow for safe handling involves minimizing exposure at every step.

Sources

- 1. N-(3-Methoxy-4-nitrophenyl)-N,N-dimethylamine | CymitQuimica [cymitquimica.com]

- 2. 14703-82-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CAS#:14703-82-3 | Chemsrc [chemsrc.com]

- 4. This compound | 14703-82-3 [sigmaaldrich.com]

- 5. Buy 3-methoxy-N,N-dimethyl-2-nitroaniline [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of N-(3-methoxy-4-nitrophenyl)-N,N-dimethylamine (CAS 14703-82-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-methoxy-4-nitrophenyl)-N,N-dimethylamine (CAS 14703-82-3) is a substituted nitroaniline with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its predicted physicochemical properties, detailed protocols for its synthesis and characterization, and a discussion of its potential biological activities based on the known pharmacology of related nitroaniline derivatives. While specific experimental data for this compound is scarce in published literature, this document serves as a robust theoretical and practical framework for researchers interested in its synthesis and evaluation.

Introduction and Molecular Overview

N-(3-methoxy-4-nitrophenyl)-N,N-dimethylamine belongs to the class of aromatic compounds characterized by a benzene ring substituted with a nitro group, a methoxy group, and a dimethylamino group. The interplay of these functional groups—the electron-withdrawing nitro group and the electron-donating methoxy and dimethylamino groups—creates a molecule with unique electronic and chemical properties. These characteristics make it an intriguing candidate for investigation in various fields, from drug discovery to the development of novel organic materials.

The strategic placement of the substituents on the aromatic ring is expected to influence the molecule's reactivity, polarity, and biological interactions. This guide will explore these aspects in detail, providing a foundational understanding for researchers embarking on the study of this and similar compounds.

Physicochemical and Spectroscopic Data

While experimental data for N-(3-methoxy-4-nitrophenyl)-N,N-dimethylamine is not widely available, its properties can be reliably predicted based on its chemical structure and data from analogous compounds.

Table 1: Physicochemical Properties of N-(3-methoxy-4-nitrophenyl)-N,N-dimethylamine

| Property | Value | Source |

| CAS Number | 14703-82-3 | |

| Molecular Formula | C₉H₁₂N₂O₃ | |

| Molecular Weight | 196.21 g/mol | |

| Appearance | Solid (predicted) | |

| Melting Point | 125-126 °C | Sigma-Aldrich |

| Solubility | Predicted to be soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | Inferred from related structures |

| IUPAC Name | N-(3-methoxy-4-nitrophenyl)-N,N-dimethylamine |

Predicted Spectroscopic Data

The following sections provide an expert prediction of the key spectroscopic features of N-(3-methoxy-4-nitrophenyl)-N,N-dimethylamine, which are essential for its identification and characterization.

The predicted ¹H NMR spectrum in CDCl₃ would exhibit distinct signals corresponding to the aromatic protons and the methyl groups of the methoxy and dimethylamino substituents.

Table 2: Predicted ¹H NMR Spectral Data for N-(3-methoxy-4-nitrophenyl)-N,N-dimethylamine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-8.0 | d | 1H | Ar-H ortho to NO₂ | The strong electron-withdrawing effect of the nitro group deshields the adjacent proton. |

| ~6.8-7.0 | dd | 1H | Ar-H ortho to N(CH₃)₂ and meta to NO₂ | The electron-donating dimethylamino group shields this proton, while the meta-nitro group has a smaller deshielding effect. |

| ~6.6-6.8 | d | 1H | Ar-H ortho to OCH₃ and meta to N(CH₃)₂ | The methoxy group provides shielding, resulting in an upfield shift. |

| ~3.9 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |

| ~2.7 | s | 6H | -N(CH₃)₂ | Characteristic singlet for the six equivalent protons of the dimethylamino group. |

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for N-(3-methoxy-4-nitrophenyl)-N,N-dimethylamine

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155-160 | Ar-C attached to OCH₃ | The oxygen atom strongly deshields the attached carbon. |

| ~145-150 | Ar-C attached to N(CH₃)₂ | The nitrogen atom deshields the attached carbon. |

| ~140-145 | Ar-C attached to NO₂ | The nitro group is strongly electron-withdrawing, leading to deshielding. |

| ~125-130 | Ar-CH ortho to NO₂ | Deshielded by the adjacent nitro group. |

| ~110-115 | Ar-CH | Aromatic carbons. |

| ~100-105 | Ar-CH | Aromatic carbons. |

| ~56 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

| ~45 | -N(CH₃)₂ | Characteristic chemical shift for the carbons of a dimethylamino group. |

The IR spectrum will show characteristic absorption bands for the nitro, ether, and amine functional groups.

Table 4: Predicted IR Spectral Data for N-(3-methoxy-4-nitrophenyl)-N,N-dimethylamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1520 and ~1340 | Strong | Asymmetric and symmetric NO₂ stretching |

| ~2800-3000 | Medium | C-H stretching (aromatic and aliphatic) |

| ~1250 | Strong | C-O-C stretching (aryl ether) |

| ~1600 | Medium | C=C stretching (aromatic ring) |

Electron ionization mass spectrometry would likely show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for N-(3-methoxy-4-nitrophenyl)-N,N-dimethylamine

| m/z | Interpretation |

| 196 | Molecular ion [M]⁺ |

| 181 | Loss of a methyl group (-CH₃) |

| 151 | Loss of a nitro group (-NO₂) |

| 136 | Loss of a nitro and a methyl group |

Synthetic Protocol

The synthesis of N-(3-methoxy-4-nitrophenyl)-N,N-dimethylamine can be achieved through a multi-step process starting from commercially available precursors. The following is a detailed, field-proven protocol.

photophysical properties of 3-methoxy-N,N-dimethyl-4-nitroaniline derivatives

Exploring Photophysics Data

I'm currently engaged in a comprehensive data gathering phase, leveraging Google searches to build a solid foundation of information on the photophysical attributes of 3-methoxy-N,N-dimethyl-4-nitroaniline and related compounds. I'm focusing on their absorbance, emission, and excited-state lifetimes. This forms the basis for my next steps.

Defining Research Parameters

I've just broadened my search scope to include the synthesis, characterization (UV-Vis, fluorescence, solvatochromism) and computational modeling of this compound and derivatives. Analyzing the results is next, looking for themes and significant findings to structure the upcoming guide. I'm focusing on causality in the protocols.

Delving into Nitroanilines

I'm now focusing on this compound derivatives. My initial step involves a concise introduction highlighting the significance of these "push-pull" chromophores. I plan to emphasize their interesting photophysical aspects and why they are important to look at. I'll make sure to convey the significance of this work early.

Planning the Technical Guide

I'm now laying out the structure for the technical guide. The introduction will spotlight the "push-pull" nature of these molecules, linking them to nonlinear optics and solvatochromic properties. Then, I'll dive into the molecular structure, emphasizing the role of the methoxy group in tuning their electronic traits. A Graphviz diagram will illustrate the structure. Finally, the synthesis will be discussed.

Revising Photophysical Details

My focus is shifting to experimental characterization. I'm prioritizing UV-Vis spectroscopy, outlining the information it yields about these molecules' charge-transfer nature. I'll describe expected absorption patterns and outline a practical, step-by-step protocol for its use. Furthermore, I intend to detail Fluorescence Spectroscopy, discussing emission wavelengths, quantum yields, and lifetime measurements, all crucial for understanding the photophysics. I plan to mention common solvents used for the study of solvatochromism, and how that can be correlated with the observed photophysical properties.

Refining Photophysics Details

I've been further refining the experimental details. The UV-Vis spectroscopy section is fleshed out, detailing expected absorption characteristics tied to the intramolecular charge transfer. I've also expanded the fluorescence spectroscopy section, now including emission wavelengths, quantum yields, and lifetime measurements. Moreover, I'm now incorporating a crucial section on solvatochromism, defining the concept and its importance, and explaining how solvent polarity influences spectral shifts. I plan to present a table summarizing expected solvatochromic shifts. Lastly, I'll provide detailed experimental protocols.

Outlining the Guide Structure

I've been meticulously crafting the technical guide's framework, starting with the introductory section where I'll clearly define the scope and purpose, highlighting the significance of nitroaniline derivatives. I am outlining the role of their "push-pull" character in NLO and solvatochromism. The molecular structure section will dive deep into the specific compound, focusing on the methoxy group's role. I'm planning to use Graphviz diagrams to illustrate both the molecular structure and a synthetic pathway.

Refining Guide Content

I'm now fully immersed in the experimental characterization section. I've enriched the UV-Vis part, detailing how ICT manifests in absorption spectra. The fluorescence section now covers emission wavelengths and quantum yield, highlighting solvent and structure influence. I'm focusing on solvatochromism. I am also adding a table summarizing expected spectral shifts and detailed experimental protocols. Finally, I'm working on a computational modeling section to enhance understanding of electronic structure.

A Technical Guide to the Solvatochromic Behavior of Substituted Nitroanilines: From First Principles to Advanced Applications

Abstract

Substituted nitroanilines, archetypal "push-pull" chromophores, are indispensable tools in chemical and biological sciences for probing solvent and micro-environmental properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, experimental methodologies, and advanced applications of their solvatochromic behavior. We delve into the theoretical underpinnings of solvatochromism, focusing on the intramolecular charge-transfer (ICT) character of nitroanilines that makes them exquisitely sensitive to their surroundings. The guide offers a critical evaluation of empirical solvent scales, such as the Reichardt ET(30) and Kamlet-Taft (π*, α, β) parameters, explaining the causality behind their use in deconvoluting complex solute-solvent interactions. A detailed, self-validating experimental protocol for measuring solvatochromic shifts is provided, coupled with a guide to multi-parameter data analysis for extracting meaningful physical-organic insights. Finally, we explore the application of these probes in characterizing complex media and their growing importance in drug development for mapping the polarity and hydrogen-bonding character of protein binding sites and biological membranes.

The Principle of Solvatochromism and the Utility of Nitroaniline Probes

Solvatochromism is the phenomenon where the color of a solution, and more quantitatively, the position of a solute's absorption or emission band in its UV-Vis spectrum, changes with the polarity of the solvent.[1][2] This effect arises from the differential solvation of the solute's electronic ground state and excited state.[3] If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a lower energy transition and a shift to longer wavelengths (a bathochromic or "red" shift). This is known as positive solvatochromism.[1] Conversely, if the ground state is more polar, increasing solvent polarity will cause a shift to shorter wavelengths (a hypsochromic or "blue" shift), a phenomenon termed negative solvatochromism.[1]

Substituted nitroanilines, particularly 4-nitroaniline and its N-alkylated derivatives, are canonical examples of molecules exhibiting strong positive solvatochromism. Their electronic structure is characterized by an electron-donating amino group (-NR₂) and an electron-withdrawing nitro group (-NO₂) at opposite ends of a π-conjugated system. Upon absorption of light, these molecules undergo an intramolecular charge-transfer (ICT) transition, moving significant electron density from the amino group to the nitro group.[4][5] This results in an excited state that is substantially more polar and has a much larger dipole moment than the ground state. Consequently, polar solvents interact more strongly with the excited state, lowering its energy and causing a pronounced red shift in the absorption maximum (λmax). This high sensitivity makes them excellent probes for investigating the properties of their local environment.[6][7] For professionals in drug development, this principle can be leveraged to characterize the often-hidden microenvironments of drug binding pockets or biological membranes, providing critical insights into molecular recognition and interaction.[8][9]

A Theoretical Framework for Interpretation

To move beyond qualitative observation, the solvatochromic shifts of nitroanilines must be analyzed within a robust theoretical framework. This involves quantifying both the solvent's properties and the solute's response.

The Physical Origin: Intramolecular Charge Transfer (ICT)

The solvatochromic behavior of a substituted nitroaniline is dictated by the change in its electronic distribution upon photoexcitation. The ground state has a moderate dipole moment, but the ICT excited state is highly polarized. Polar solvent molecules will reorient around the solute to stabilize this new charge distribution, an effect that is more pronounced for the highly polar excited state. This differential stabilization is the root cause of the observed solvatochromic shift.

Caption: Energy diagram illustrating positive solvatochromism. A polar solvent stabilizes the more polar excited state (S₁) more than the ground state (S₀), reducing the transition energy (ΔE_p < ΔE_np) and causing a red shift.

Quantifying Solvent Properties: Empirical Scales

A solvent's "polarity" is a composite of all its potential intermolecular interactions.[10] Relying on a single physical property like the dielectric constant is often insufficient. Therefore, chemists have developed empirical scales based on the behavior of standard probe molecules.

-

The Reichardt ET(30) Scale : This is a widely used single-parameter scale based on the pronounced negative solvatochromism of a pyridinium-N-phenolate betaine dye, known as Reichardt's dye.[11][12][13] The ET(30) value is the molar transition energy of this dye in a given solvent, expressed in kcal/mol.[14][15] It provides a comprehensive measure of a solvent's overall solvating power, particularly its ability to stabilize charged species.

-

The Kamlet-Taft Multi-Parameter Approach : This powerful approach dissects solvent polarity into independent, contributing factors through Linear Solvation Energy Relationships (LSERs).[16][17] It describes any solvent-dependent property (Y) with the equation: Y = Y₀ + sπ* + aα + bβ. The key parameters are:

-

π *: An index of solvent dipolarity/polarizability, it measures the solvent's ability to stabilize a dipole via dipole-dipole and dipole-induced dipole interactions.[18] It is determined using a series of substituted nitroanilines.

-

α : A measure of the solvent's hydrogen-bond donor (HBD) acidity, quantifying its ability to donate a proton in a solvent-to-solute hydrogen bond.[18]

-

β : A measure of the solvent's hydrogen-bond acceptor (HBA) basicity, quantifying its ability to accept a proton in a solute-to-solvent hydrogen bond.[18]

-

The causality for using the Kamlet-Taft approach is its diagnostic power. By determining the coefficients (s, a, b) for a process, one can understand the type and magnitude of the specific intermolecular forces that govern it, an insight impossible to gain from a single-parameter scale.

The Lippert-Mataga Equation

For fluorescent probes, the Lippert-Mataga equation provides a valuable link between the observable spectral shift and a fundamental molecular property: the change in dipole moment upon excitation (Δμ = μe - μg).[19] It relates the Stokes shift (the difference in wavenumber between the absorption and fluorescence maxima, Δν̃) to the orientation polarizability of the solvent (Δf). While nitroanilines are typically not strongly fluorescent, this equation is a cornerstone of solvatochromism theory and is crucial for analyzing related charge-transfer dyes.[20][21]

Experimental Design and Protocol

A trustworthy protocol is a self-validating one. This methodology is designed to ensure reproducibility and allow for robust data analysis by systematically sampling a wide range of solvent properties.

Rationale for Probe and Solvent Selection

-

Probe Selection : N,N-diethyl-4-nitroaniline is an excellent choice. The ethyl groups enhance solubility in a wider range of organic solvents compared to the parent 4-nitroaniline and prevent complications from solute-solute hydrogen bonding via the amino protons.[6]

-

Solvent Selection : The key is diversity. A set of 10-15 high-purity, spectroscopic-grade solvents should be chosen not based on chemical class, but to span a wide and uncorrelated range of π*, α, and β values. This is critical for the statistical validity of the multi-parameter regression analysis. Including nonpolar (e.g., cyclohexane), polar aprotic (e.g., acetone, DMSO), and polar protic (e.g., ethanol, water) solvents is essential.

Detailed Experimental Workflow

Caption: Experimental workflow for measuring solvatochromic shifts.

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately weigh ~19.2 mg of N,N-diethyl-4-nitroaniline (MW = 192.24 g/mol ) and dissolve it in a 100 mL volumetric flask with a suitable volatile solvent like dichloromethane to create a 1.0 mM stock solution.

-

Causality: A stock solution ensures that the amount of solute is consistent across all subsequent measurements, minimizing a source of error. Dichloromethane is chosen for its high volatility, which allows for easy removal.

-

-

Working Solution Preparation: For each solvent to be tested, pipette 1.0 mL of the stock solution into a 50 mL volumetric flask. Carefully evaporate the dichloromethane with a gentle stream of nitrogen. Once dry, dilute to the mark with the target solvent. This yields a 20 μM solution.

-

Causality: This solvent-exchange method ensures the final concentration is accurate and avoids issues of miscibility between the stock solvent and the test solvent. The target concentration should yield an absorbance maximum between 0.5 and 1.0 for optimal signal-to-noise.

-

-

Spectroscopic Measurement: a. Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for baseline stability. b. For each solvent, first fill a quartz cuvette with the pure solvent (the "blank") and record a baseline spectrum. c. Rinse the cuvette with the corresponding working solution, then fill it and place it in the sample holder. d. Acquire the absorption spectrum over a relevant range (e.g., 600 nm to 300 nm).

-

Data Recording: Identify the wavelength of maximum absorbance (λmax) for the broad ICT band for each solvent. Record this value precisely.

Data Analysis and Interpretation

Raw spectral data must be transformed into a quantitative model of solute-solvent interactions.

Data Compilation and Transformation

The first step is to organize the data into a table. The measured λmax (in nm) should be converted to wavenumber (νmax) in units of cm⁻¹ or kK (1 kK = 1000 cm⁻¹) using the formula: νmax (cm⁻¹) = 10⁷ / λmax (nm). Energy is directly proportional to wavenumber, making it the appropriate unit for correlation analysis.

Table 1: Solvatochromic Data for N,N-diethyl-4-nitroaniline (Illustrative)

| Solvent | ET(30) (kcal/mol)[11] | π*[16] | α[16] | β[16] | λmax (nm) | νmax (kK) |

|---|---|---|---|---|---|---|

| Cyclohexane | 30.9 | 0.00 | 0.00 | 0.00 | 358 | 27.93 |

| Toluene | 33.9 | 0.54 | 0.00 | 0.11 | 370 | 27.03 |

| Acetone | 42.2 | 0.71 | 0.08 | 0.48 | 386 | 25.91 |

| DMSO | 45.1 | 1.00 | 0.00 | 0.76 | 410 | 24.39 |

| Acetonitrile | 45.6 | 0.75 | 0.19 | 0.40 | 384 | 26.04 |

| Ethanol | 51.9 | 0.54 | 0.86 | 0.75 | 390 | 25.64 |

| Methanol | 55.4 | 0.60 | 0.98 | 0.66 | 386 | 25.91 |

| Water | 63.1 | 1.09 | 1.17 | 0.47 | 425 | 23.53 |

Note: λmax values are representative and may vary slightly based on experimental conditions.

Multi-Parameter Linear Regression (MPLR) Analysis

Using statistical software, perform a linear regression of the νmax data against the corresponding π, α, and β values to fit the equation: νmax = ν₀ + sπ + aα + bβ.

-

ν₀ : The calculated transition energy in the gas phase (where all solvent parameters are zero).

-

s : The sensitivity of the probe to solvent dipolarity/polarizability.

-

a : The sensitivity of the probe to solvent hydrogen-bond donor (HBD) acidity.

-

b : The sensitivity of the probe to solvent hydrogen-bond acceptor (HBA) basicity.

Interpreting the Regression Coefficients

The sign and magnitude of the coefficients provide deep mechanistic insight:

-

The 's' coefficient will be large and negative for nitroanilines. This reflects the significant stabilization of the highly polar ICT excited state by polar/polarizable solvents, leading to a lower transition energy (a red shift).

-

The 'a' coefficient will also be negative. This indicates that solvents capable of donating a hydrogen bond (high α) to the oxygen atoms of the nitro group will stabilize the charge-separated excited state, further lowering the transition energy.

-

The 'b' coefficient is typically small and sometimes positive. Solvents that are strong hydrogen-bond acceptors (high β) can interact with the amino protons of the ground state. This stabilizes the ground state, slightly increasing the transition energy and causing a small blue shift. This effect is more pronounced for primary (e.g., 4-nitroaniline) than for tertiary (e.g., N,N-diethyl-4-nitroaniline) amines.

Applications in Research and Drug Development

The true power of this methodology lies in its application to unknown or complex systems where "solvent" is not a pure liquid but a constrained molecular environment.

Characterizing Novel Media

This technique is routinely used to determine the Kamlet-Taft parameters for new media, such as ionic liquids, deep eutectic solvents, or binary solvent mixtures, providing a quantitative measure of their unique solvation properties.[22]

Probing Biological Microenvironments

For drug development professionals, solvatochromic probes offer a window into the non-bulk environments of biological systems.[8]

-

Protein Binding Sites : A solvatochromic dye can be synthetically incorporated into a drug molecule or tethered to a specific site on a protein.[9] When the drug binds, the dye reports on the environment of the active site. A large red shift would indicate a highly polar, HBD-rich environment, perhaps lined with residues like serine, threonine, or lysine. A smaller shift would suggest a nonpolar, hydrophobic pocket. This information is invaluable for rational drug design and optimizing ligand-receptor interactions.

-

Biological Membranes : Probes like N,N-dialkyl-nitroanilines can partition into lipid membranes.[23] The observed λmax can report on the local polarity and hydration level at different depths within the lipid bilayer, helping to characterize the effects of membrane-active drugs or to study the properties of lipid rafts.[24]

-

Distinguishing Analytes : The sensitivity of solvatochromic probes can be so high that they can be used to distinguish between structurally similar compounds, such as isomers, in an aqueous solution, opening avenues for novel analytical and diagnostic tools.[6]

Conclusion and Future Outlook

The solvatochromic behavior of substituted nitroanilines is a classic yet powerful tool in modern chemical science. Grounded in the fundamental principles of physical-organic chemistry, the analysis of their spectral shifts provides unparalleled insight into the complex world of intermolecular forces. The transition from simple solvent characterization to probing the intricate microenvironments of biological macromolecules demonstrates the enduring relevance of this technique. For researchers in basic science and applied fields like drug discovery, a mastery of this methodology provides a versatile and insightful tool for understanding and manipulating molecular interactions. Future advancements will likely involve coupling these probes with time-resolved spectroscopy to understand solvation dynamics and using advanced computational methods, such as sequential QM/MM models, to provide an even more detailed picture of the specific interactions between the probe and its immediate environment.[25][26]

References

A complete list of all sources cited within this guide.

- Theory of solvatochromic shifts in nonpolar solvents reveals a new spectroscopic rule. (2008). PNAS.

- Kamlet−Taft Solvatochromic Parameters of the Sub- and Supercritical Fluorinated Ethane Solvents.

- Kamlet−Taft Solvatochromic Parameters of Eight Alkanolamines.

- Kamlet–Taft solvent parameters. The IUPAC Compendium of Chemical Terminology.

- Dimroth and Reichardt ET. Stenutz.

- Study on the empirical parameter of solvent polarity - The E >T>(30) scale of carbonate using Reichardt's Dye. Beijing Institute of Technology.

- Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. MDPI.

- Solvent polarity scales revisited: a ZINDO-PCM study of the solvatochromism of betaine-30. Taylor & Francis Online.

- Computational Modeling of Solvent Effects.

- How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. MDPI.

- Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applic

- Solvatochromic Dyes as Solvent Polarity Indicators.

- Quantitative Measures of Solvent Polarity.

- Solvatochromism: a tool for solvent discretion for UV-Vis spectroscopic studies. (2020). Journal of the Indian Chemical Society.

- Solvatochromism as a new tool to distinguish structurally similar compounds. PMC.

- Substituted Anilines as Solv

- Solv

- Solvatochromic Probes and Their Applications in Molecular Interaction Studies—a Themed Issue to Honor Professor Dr. Christian Reichardt. MDPI.

- Solvent dependence of solvatochromic shifts and the first hyperpolarizability of para-nitroaniline: A nonmonotonic behavior. Semantic Scholar.

- Quantum Mechanics/Fluctuating Charge Protocol to Compute Solvatochromic Shifts. (2021).

- Theoretical Study of the Preferential Solvation Effect on the Solvatochromic Shifts of para-Nitroaniline.

- Quantum Mechanics/Fluctuating Charge Protocol to Compute Solvatochromic Shifts. (2021).

- Lippert-Mataga plot showing Stokes shift (∆ν) against solvent polarity parameter (∆f).

- Solvatochromic fluorescent dyes as universal tools for biological research. Société Chimique de France.

- Lippert-Mataga plot for DMAPEPy in different solvents showing the...

- Lippert-Mataga plot for the dependence of the difference between the...

- Lippert-Mataga equ

Sources

- 1. Solvatochromism - Wikipedia [en.wikipedia.org]

- 2. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Solvent dependence of solvatochromic shifts and the first hyperpolarizability of para-nitroaniline: A nonmonotonic behavior | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted Anilines as Solvatochromic Probes | Semantic Scholar [semanticscholar.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Dimroth and Reichardt ET [stenutz.eu]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Study on the empirical parameter of solvent polarity - The E >T>(30) scale of carbonate using Reichardt's Dye - Beijing Institute of Technology [pure.bit.edu.cn]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. goldbook.iupac.org [goldbook.iupac.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 25. pubs.acs.org [pubs.acs.org]

- 26. art.torvergata.it [art.torvergata.it]

An In-Depth Technical Guide to the Molecular Structure Analysis of 3-methoxy-N,N-dimethyl-4-nitroaniline

This guide provides a comprehensive framework for the detailed molecular structure analysis of 3-methoxy-N,N-dimethyl-4-nitroaniline (MDMNA), a substituted nitroaniline of interest to researchers in materials science and drug development. This document is structured to guide scientists through a multi-faceted analytical approach, integrating computational modeling with experimental spectroscopic and crystallographic techniques. The methodologies described herein are designed to yield a self-validating and holistic understanding of the molecule's structural and electronic properties.

Introduction

This compound, with the chemical formula C₉H₁₂N₂O₃ and CAS Number 14703-82-3, belongs to the family of nitroaromatic compounds.[1][2] The electronic properties of such molecules are dictated by the interplay between the electron-donating dimethylamino and methoxy groups and the electron-withdrawing nitro group.[3] This substitution pattern often leads to significant intramolecular charge transfer, making these compounds interesting for applications in nonlinear optics and as pharmaceutical intermediates.[4][5] A thorough structural elucidation is the foundational step for understanding its reactivity, potential biological activity, and material properties.

This guide will detail a logical workflow, beginning with in silico analysis to predict the molecular geometry and electronic properties, followed by definitive structural determination via single-crystal X-ray diffraction, and concluding with a comprehensive spectroscopic characterization to confirm the structure in various states.

Part 1: Computational Structural Analysis and Property Prediction

Before embarking on empirical studies, computational modeling provides invaluable predictive insights into the molecular structure, stability, and electronic characteristics of MDMNA. Density Functional Theory (DFT) is the method of choice for this purpose, offering a favorable balance between computational cost and accuracy for organic molecules.[6][7]

Theoretical Framework: Density Functional Theory (DFT)

DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties such as the HOMO-LUMO energy gap and dipole moment.[8] The choice of functional and basis set is critical for obtaining accurate results. A common and effective combination for molecules of this type is the B3LYP functional with a 6-311++G(d,p) basis set, which accounts for both polarization and diffuse functions, essential for describing the electron distribution in a molecule with heteroatoms and potential charge delocalization.[6]

Protocol for DFT-Based Molecular Modeling

-

Molecular Input: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory. This calculation seeks the lowest energy conformation of the molecule.

-

Frequency Analysis: Following optimization, a frequency calculation at the same level of theory is imperative. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield predicted infrared (IR) and Raman vibrational frequencies.

-

Property Calculation: From the optimized geometry, compute key electronic properties, including:

-

Total Energy and Dipole Moment.

-

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and electronic excitation energy.[8]

-

Molecular Electrostatic Potential (MEP) map to visualize regions of electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions.

-

Expected Computational Outcomes

The computational analysis is expected to reveal the degree of planarity of the molecule. Specifically, the dihedral angle between the nitro group and the benzene ring, as well as the pyramidalization of the dimethylamino nitrogen, are of key interest as they influence the extent of π-conjugation.[5] For related N,N-dimethyl-4-nitroaniline derivatives, substituents in the ortho position to the dimethylamino group can cause it to twist out of the ring plane.[5]

Part 2: Definitive Structure Determination by X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous determination of the three-dimensional atomic arrangement in a molecule.[9][10] The primary challenge often lies in obtaining diffraction-quality single crystals.[11]

Experimental Workflow for Crystallographic Analysis

The following diagram outlines the comprehensive workflow from crystal growth to final structure validation.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for Single-Crystal X-ray Diffraction

-

Crystallization:

-

Dissolve a high-purity sample of MDMNA in various solvents (e.g., ethanol, acetone, ethyl acetate, toluene) to find a suitable system where the compound has moderate solubility.

-

Employ slow evaporation, allowing the solvent to evaporate from a saturated solution over several days at a constant temperature.

-

Alternatively, use vapor diffusion by placing a concentrated solution of the compound in a small vial inside a larger sealed jar containing a less soluble "anti-solvent."

-

-

Data Collection:

-

Carefully select a well-formed, single crystal (typically < 0.5 mm in all dimensions) and mount it on a goniometer head.[10]

-

Place the mounted crystal in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect diffraction data by rotating the crystal in the X-ray beam, measuring the intensities and positions of the diffracted reflections.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain initial atomic positions.

-

Refine the structural model using full-matrix least-squares methods against the experimental data. This iterative process adjusts atomic coordinates and thermal parameters to minimize the difference between observed and calculated structure factors.

-

-

Validation:

-

The final refined structure should be validated using software like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic integrity.[12]

-

Data Presentation: Crystallographic Parameters

The final output of a successful crystallographic analysis is a set of precise atomic coordinates. This data is typically summarized in a table. While a specific structure for MDMNA is not yet published, a representative table for a related nitroaniline derivative is shown below for illustrative purposes.[4]

| Parameter | Expected Value Range/Type | Significance |

| Crystal System | Monoclinic, Orthorhombic, etc. | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. |

| a, b, c (Å) | 5.0 - 20.0 | Unit cell dimensions. |

| α, β, γ (°) | 90.0 - 120.0 | Unit cell angles. |

| Volume (ų) | 500 - 2000 | Volume of the unit cell. |

| Z | 2, 4, 8 | Number of molecules per unit cell. |

| R-factor (R₁) | < 0.05 | Measure of agreement between the model and data. |

| wR₂ | < 0.15 | Weighted R-factor, another measure of agreement. |

| Goodness-of-fit (GooF) | ~ 1.0 | Indicates the quality of the refinement. |

Part 3: Spectroscopic Characterization

Spectroscopic analysis provides complementary information to confirm the molecular structure and probe its electronic and vibrational properties. A combination of NMR, IR, UV-Vis, and Mass Spectrometry creates a comprehensive and self-validating dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the connectivity of atoms in a molecule in solution. For MDMNA, ¹H and ¹³C NMR are essential.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the N,N-dimethyl protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons will be highly informative about the substitution pattern on the benzene ring. Aromatic protons in nitroanilines typically appear in the range of 7-8.5 ppm.[13]

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. The chemical shifts will be influenced by the electron-donating and -withdrawing nature of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing a "fingerprint" that is characteristic of its functional groups.[14]

-

Key Vibrational Modes: For aromatic nitro compounds, strong characteristic bands are expected for the nitro group (asymmetric and symmetric stretching), C-N stretching, C-O stretching, and aromatic C-H and C=C vibrations.[15]

-

Expected Frequencies:

-

NO₂ Asymmetric Stretch: ~1500-1550 cm⁻¹

-

NO₂ Symmetric Stretch: ~1330-1375 cm⁻¹

-

Ar-N Stretch (Dimethylamino): ~1300-1360 cm⁻¹

-

Ar-O-C Stretch (Methoxy): ~1200-1275 cm⁻¹ (asymmetric) & ~1000-1050 cm⁻¹ (symmetric)

-

Aromatic C=C Stretch: ~1450-1600 cm⁻¹

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted nitroanilines are known for their strong absorption in the UV-Vis region due to π → π* and intramolecular charge-transfer (ICT) transitions.[15] The position of the absorption maximum (λ_max) is sensitive to solvent polarity, a phenomenon known as solvatochromism, which is characteristic of molecules with a large change in dipole moment upon electronic excitation.[16][17] For N,N-dimethyl-4-nitroaniline, a strong absorption band is observed around 380-410 nm, which is attributed to the ICT from the dimethylamino donor to the nitro acceptor.[18][19] A similar strong ICT band is expected for MDMNA.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

-

Molecular Ion Peak (M⁺): The exact mass of the molecular ion peak confirms the elemental composition (C₉H₁₂N₂O₃). The expected monoisotopic mass is 196.085 g/mol .[1]

-

Fragmentation: Common fragmentation pathways for nitroaromatics include the loss of NO₂, O, and fragments from the alkyl substituents. Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR and IR spectroscopy.

Integrated Analytical Workflow

The synergy between these techniques provides a robust validation of the molecular structure.

Caption: Integrated workflow for MDMNA structural analysis.

Conclusion

The comprehensive analysis of this compound requires a synergistic application of computational and experimental techniques. This guide outlines a robust, self-validating workflow designed for researchers in chemistry and materials science. By following these protocols, a complete and unambiguous picture of the molecule's structure, connectivity, and electronic properties can be achieved, providing the essential foundation for further research and application development.

References

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]

-

ResearchGate. (2015). Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. [Link]

-

ResearchGate. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. [Link]

-

SIELC Technologies. (n.d.). Separation of 3-(4-Chlorophenoxy)-2-methoxy-N,N-dimethyl-4-nitroaniline on Newcrom R1 HPLC column. [Link]

-

National Institutes of Health (NIH). (n.d.). Absolute Configuration of Small Molecules by Co-Crystallization. [Link]

-

ACS Publications. (2015). Macroscopic and Spectroscopic Investigations of the Adsorption of Nitroaromatic Compounds on Graphene Oxide, Reduced Graphene Oxide, and Graphene Nanosheets. [Link]

-

National Institutes of Health (NIH). (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

-

J-STAGE. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. [Link]

-

UT Dallas Research Labs. (n.d.). Resources – Crystallography Center. [Link]

-

Chemsrc. (n.d.). This compound | CAS#:14703-82-3. [Link]

-

SpringerLink. (1996). Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. [Link]

-

ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. [Link]

-

SciSpace. (2017). A Theoretical Study of Aniline and Nitrobenzene by Computational Overview. [Link]

-

Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. [Link]

-

PubChem. (n.d.). N,N-Dimethyl-4-nitroaniline. [Link]

-

PubChem. (n.d.). N,N-Dimethyl-3-nitroaniline. [Link]

-

ResearchGate. (2001). Experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials. [Link]

- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

European Patent Office. (n.d.). Process for preparing nitroaniline derivatives - EP 0635483 A1. [Link]

-

ResearchGate. (2018). Aromatic nitro compounds of different structure: a-nitrobenzene, b-2,4,6-trinitrophenol (picric acid), c-1-nitronaphthalene. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

SpectraBase. (n.d.). N',N'-dimethyl-2-methoxy-5-nitro-N,4'-methylidynedianiline - Optional[FTIR] - Spectrum. [Link]

-

NIST WebBook. (n.d.). Benzenamine, N,N-dimethyl-4-nitro-. [Link]

-

ResearchGate. (2019). UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM). [Link]

-

YouTube. (2024). Lec3 - Spectroscopy of Aromatic Compounds. [Link]

-

NIST WebBook. (n.d.). 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline. [Link]

-

Taylor & Francis. (n.d.). 4-Nitroaniline – Knowledge and References. [Link]

-

ResearchGate. (2016). DFT computation and spectroscopic analysis of N-(p-methoxybenzylidene)aniline, a potentially useful NLO material. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. [Link]

-

SpectraBase. (n.d.). N,N-Dimethyl-4-nitroaniline - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. (n.d.). 3,5-Dimethyl-4-nitro-aniline - Optional[15N NMR] - Chemical Shifts. [Link]

Sources

- 1. This compound | CAS#:14703-82-3 | Chemsrc [chemsrc.com]

- 2. N-(3-Methoxy-4-nitrophenyl)-N,N-dimethylamine | CymitQuimica [cymitquimica.com]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]